molecular formula C16H12F3N3O B8794247 2-(1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(1H-benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B8794247
M. Wt: 319.28 g/mol
InChI Key: SSKLTRLYHBPTFD-UHFFFAOYSA-N
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Patent
US07645784B2

Procedure details

A solution of potassium tert-butoxide (1.7 mL of 1 M solution in THF, 1.7 mmol,) was added to a solution of 1H-benzoimidazole (165 mg, 1.4 mmol) in anhydrous TBF (3 mL). The reaction mixture was stirred for 20 min at ambient temperature. 2-Bromo-N-(3-trifluoromethyl-phenyl)-acetamide (Example 92 part A) was added (261 mg, 0.93 mmol) and the mixture was stirred at 55° C. for subsequent 24 h. The crude product was purified on a preparative HPLC (XTerra C8 column 19×300 mm, 0.1 M aqueous NH4Ac/CH3CN). The pooled fractions were lyophilized to afford 81 mg (27%) of the title compound. Calculated for C16H12F3N3O m/z: 319.29, found 320.0 [M+H]+. 1H NMR (400 MeOH) δ ppm 5.2 (s, 2H), 7.3 (m, 2H), 7.4 (d, J=7.6 Hz, 1H), 7.5 (m, 2H), 7.7 (d,J=7.1 Hz, 1H), 7.8 (d, J=8.6 Hz, 1H), 8.0 (s, 1H), 8.2 (s, 1H).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step One
[Compound]
Name
TBF
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[NH:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[CH:8]1.Br[CH2:17][C:18]([NH:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([C:27]([F:30])([F:29])[F:28])[CH:22]=1)=[O:19]>>[N:7]1([CH2:17][C:18]([NH:20][C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([C:27]([F:28])([F:29])[F:30])[CH:22]=2)=[O:19])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[CH:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
165 mg
Type
reactant
Smiles
N1C=NC2=C1C=CC=C2
Name
TBF
Quantity
3 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)NC1=CC(=CC=C1)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 55° C. for subsequent 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a preparative HPLC (XTerra C8 column 19×300 mm, 0.1 M aqueous NH4Ac/CH3CN)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1(C=NC2=C1C=CC=C2)CC(=O)NC2=CC(=CC=C2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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